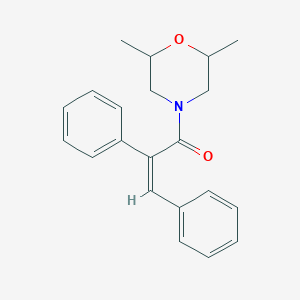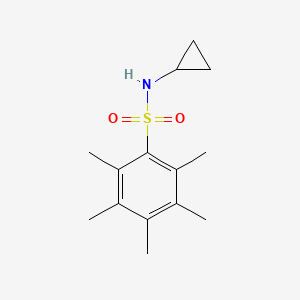![molecular formula C15H23NO3S B5378326 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide, also known as DMPP, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide acts as a positive allosteric modulator of the GABA-A receptor and the glycine receptor, enhancing their activity. This leads to increased inhibition of neuronal activity, resulting in various physiological effects. 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has also been shown to have some activity at the nicotinic acetylcholine receptor, although its exact mechanism of action at this receptor is not fully understood.
Biochemical and Physiological Effects:
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has been shown to have various biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant effects. It has also been shown to have some analgesic properties. 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has been found to have a relatively low toxicity profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors, as well as its low toxicity profile. However, 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide research, including further investigation of its potential therapeutic applications, such as in the treatment of anxiety disorders or epilepsy. Additionally, 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide could be used as a tool compound for investigating the role of specific receptors in various physiological and pathological conditions. Further research could also focus on developing more efficient and cost-effective synthesis methods for 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide.
Métodos De Síntesis
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide can be synthesized through a multi-step process involving the reaction of 4-(methylsulfonyl)phenylacetic acid with 2,2-dimethylpropanoyl chloride. The resulting compound can be purified through recrystallization and characterized through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to interact with various receptors in the central nervous system, such as the GABA-A receptor and the glycine receptor, leading to changes in neuronal activity. 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has also been studied for its potential use as a tool compound for investigating the role of specific receptors in various physiological and pathological conditions.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[1-(4-methylsulfonylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-6-13(16-14(17)15(2,3)4)11-7-9-12(10-8-11)20(5,18)19/h7-10,13H,6H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOQQUNSPQIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)
![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)

![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)
![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)

![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)


![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)